N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Description
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a 1,3,4-oxadiazole ring substituted with a 5-bromothiophen-2-yl group.
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrN4O2S2/c15-11-4-3-9(23-11)13-18-19-14(21-13)17-12(20)7-1-2-8-10(5-7)22-6-16-8/h1-6H,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAYOKWHRDXBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bromothiophene Intermediate: The synthesis begins with the bromination of thiophene to obtain 5-bromothiophene.
Oxadiazole Ring Formation: The bromothiophene intermediate is then subjected to cyclization with appropriate reagents to form the 1,3,4-oxadiazole ring.
Benzothiazole Core Synthesis: The benzothiazole core is synthesized separately through a series of reactions involving the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reaction: Finally, the bromothiophene-oxadiazole intermediate is coupled with the benzothiazole core under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and benzothiazole moieties.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide ()
- Key Difference : The oxadiazole ring is substituted with a 2-chlorophenyl group instead of 5-bromothiophen-2-yl.
- Lipophilicity: The logP of the bromothiophene analog is likely higher than the chlorophenyl variant due to bromine’s larger atomic radius and greater hydrophobic character. Steric Profile: The planar thiophene ring in the target compound may allow for better π-π stacking interactions compared to the bulkier chlorophenyl group.
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide ()
- Key Difference : A 2-methoxyphenyl group replaces the bromothiophene.
- Impact: Electronic Effects: The methoxy group (electron-donating via resonance) increases electron density on the oxadiazole, contrasting with the bromothiophene’s electron-deficient nature. Solubility: The methoxy group may improve aqueous solubility compared to the bromothiophene analog. Bioactivity: Methoxy-substituted compounds often exhibit altered pharmacokinetic profiles, such as delayed metabolism due to steric hindrance of oxidative enzymes.
Core Heterocycle Modifications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-6-carboxamide ()
- Key Difference : The oxadiazole ring is replaced with a thiadiazole (sulfur instead of oxygen in the heterocycle).
- Impact: Electron Distribution: Thiadiazole is less electronegative than oxadiazole, altering charge distribution and hydrogen-bonding capacity.
N-(6-chloro-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide ()
- Key Difference : The oxadiazole is replaced with a benzodioxole ring.
- Impact: Rigidity: The benzodioxole’s fused ring system increases structural rigidity, which may restrict conformational flexibility during target binding.
Halogenation Effects
N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-hexahydroquinoline-3-carboxamide ()
- Key Difference: A brominated benzothiazole is linked to a hexahydroquinoline-carboxamide scaffold.
- Halogen Positioning: Bromine on benzothiazole vs. thiophene alters steric and electronic effects; the former may enhance intercalation with DNA or aromatic protein residues.
Comparative Data Tables
Table 1: Structural and Electronic Comparisons
| Compound | Heterocycle Core | Substituent | Halogen | Molecular Weight (g/mol) | Key Property Inference |
|---|---|---|---|---|---|
| Target Compound | Oxadiazole + Benzothiazole | 5-Bromothiophen-2-yl | Br | ~430–450 | High lipophilicity, π-π stacking |
| N-[5-(2-chlorophenyl)-oxadiazol-2-yl]... | Oxadiazole + Benzothiazole | 2-Chlorophenyl | Cl | ~360–380 | Moderate solubility, electron withdrawal |
| N-[5-(2-methoxyphenyl)-oxadiazol-2-yl]... | Oxadiazole + Benzothiazole | 2-Methoxyphenyl | None | ~350–370 | Improved solubility, electron donation |
| N-(5-ethyl-thiadiazol-2-yl)-... | Thiadiazole + Benzothiazole | Ethyl | None | ~330–350 | Reduced metabolic stability |
Table 2: Pharmacokinetic Trends (Inferred)
| Compound | logP (Estimated) | Metabolic Stability | Target Binding Flexibility |
|---|---|---|---|
| Target Compound | ~3.5–4.0 | Moderate | High (planar substituents) |
| N-[5-(2-chlorophenyl)-oxadiazol-2-yl]... | ~2.8–3.2 | High | Moderate (bulky substituent) |
| N-[5-(2-methoxyphenyl)-oxadiazol-2-yl]... | ~2.0–2.5 | Low (CYP oxidation) | Low (rigid substituent) |
Research Implications
The structural variations among these analogs highlight the delicate balance between electronic effects, steric demands, and pharmacokinetic optimization. The bromothiophene-substituted target compound offers a unique profile for targeting electron-deficient biological systems, while methoxy- or chlorine-substituted analogs may be better suited for hydrophilic environments. Further studies should explore quantitative structure-activity relationships (QSAR) to validate these inferences.
Biological Activity
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.
1. Chemical Structure and Synthesis
The compound's molecular formula is with a molecular weight of approximately 428.3 g/mol. The synthesis typically involves several steps:
- Formation of 5-bromothiophene-2-carboxylic acid : Achieved through bromination of thiophene-2-carboxylic acid.
- Cyclization to form the oxadiazole ring : Reacting the carboxylic acid with hydrazine hydrate followed by cyclization with acetic anhydride.
- Final acetylation : The resultant oxadiazole derivative undergoes acetylation to yield the final compound.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate activity |
| Bacillus subtilis | Significant activity |
The antimicrobial efficacy was evaluated using broth microdilution methods in accordance with CLSI guidelines .
Anticancer Activity
This compound has also been investigated for its anticancer potential. Research indicates that it can inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827). Here are some notable findings:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 2.12 ± 0.21 |
| HCC827 | 5.13 ± 0.97 |
| NCI-H358 | 0.85 ± 0.05 |
The compound's mechanism of action appears to involve the inhibition of specific cellular pathways critical for cancer cell survival and proliferation .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It could modulate receptor activity related to inflammation or cell proliferation pathways.
4. Comparative Analysis
When compared to similar compounds, N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole exhibits unique properties due to the presence of both brominated thiophene and oxadiazole rings. This structural diversity enhances its potential applications in medicinal chemistry.
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(5-Bromothiophen-2-yl)acetamide | Lacks oxadiazole ring | Moderate antimicrobial |
| 5-Bromo-2-thienylboronic acid | Different functional groups | Limited biological studies |
| N-[5-(5-bromothiophen-2-yl)-1,3,4-thiadiazole] | Similar structure but different heterocycle | Anticancer activity reported |
5. Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Anticancer Screening : A study demonstrated that derivatives of benzothiazole exhibit enhanced anticancer activity when modified with oxadiazole moieties.
- Antimicrobial Efficacy : Research showed that compounds with similar structural frameworks displayed significant antibacterial effects against resistant strains .
Q & A
Q. What are the established synthetic routes for N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide, and what critical parameters influence yield and purity?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the oxadiazole ring via cyclization of a thioamide intermediate. For example, bromothiophene-2-carboxylic acid derivatives are condensed with hydrazine hydrate under reflux in ethanol, followed by dehydration using POCl₃ as a catalyst (similar to methods in ).
- Step 2 : Coupling the oxadiazole intermediate with 1,3-benzothiazole-6-carboxamide using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous DMF.
Critical Parameters : - Temperature control : Excess heat during cyclization can lead to ring-opening byproducts.
- Catalyst stoichiometry : POCl₃ must be used in a 3:1 molar ratio to the precursor to ensure complete dehydration.
- Purification : Recrystallization from DMSO/water (2:1) improves purity to >95%.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole and benzothiazole rings. For example, the oxadiazole C-H proton typically appears as a singlet near δ 8.2 ppm.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 435.98 (M+H⁺).
- X-ray Crystallography : Single-crystal XRD resolves bond angles (e.g., N2–C19–O1 = 113.1°) and confirms planar geometry of heterocyclic rings, critical for understanding π-π stacking interactions.
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity (>95%).
Q. What preliminary bioactivity assessments are recommended to evaluate its pharmacological potential?
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR or Aurora kinases) at 10 µM concentrations, using ADP-Glo™ kits to quantify inhibition.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with IC₅₀ calculations after 48-hour exposure.
- Target Engagement : Fluorescence polarization assays to measure binding affinity to DNA topoisomerase II, leveraging the compound’s electron-deficient benzothiazole core.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side-product formation during the synthesis of the oxadiazole ring?
- Catalyst Screening : Replace POCl₃ with PCl₅ or T3P® to reduce hydrolytic byproducts. shows PCl₅ increases yield by 12% compared to POCl₃.
- Inert Atmosphere : Conduct cyclization under nitrogen to prevent oxidation of thioamide intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time from 6 hours to 45 minutes at 120°C, minimizing thermal degradation.
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Docking Validation : Re-run molecular docking (e.g., AutoDock Vina) using crystallographic data (e.g., PDB: 3O6) to refine binding pose predictions.
- Mutagenesis Studies : Introduce point mutations in the target protein (e.g., kinase ATP-binding pockets) to validate computational interaction models.
- Assay Variability Checks : Compare results across orthogonal assays (e.g., SPR vs. ITC) to rule out false positives due to fluorescence interference.
Q. Which computational modeling approaches are suitable for predicting its interaction with biological targets?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 3.2 eV) to predict electron transport properties relevant to DNA intercalation.
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories using AMBER force fields to assess binding mode persistence.
- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., bromine vs. chlorine) with IC₅₀ values.
Q. How should researchers design derivatives to explore structure-activity relationships while maintaining core pharmacophores?
- Substituent Variation : Replace the 5-bromothiophene group with 5-chlorothiophene or furan to assess halogen-dependent bioactivity.
- Bioisosteric Replacement : Substitute the oxadiazole ring with 1,2,4-triazole to evaluate ring flexibility on target binding.
- Prodrug Design : Introduce acetyl-protected amines at the benzothiazole C6 position to enhance solubility without altering the core scaffold.
Q. What orthogonal assays are essential for validating target engagement in cellular models?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified targets like tubulin.
- Cellular Thermal Shift Assay (CETSA) : Confirm thermal stabilization of the target protein in lysates after compound treatment.
- CRISPR Knockout Models : Use gene-edited cell lines (e.g., TP53⁻/−) to isolate compound effects from off-target pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
